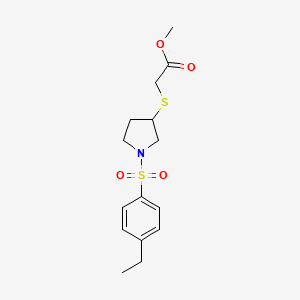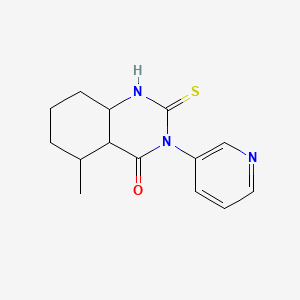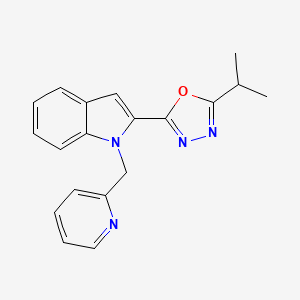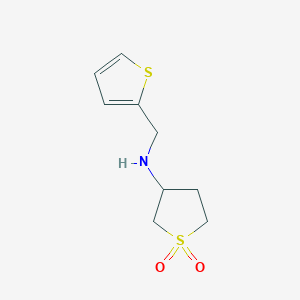
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)amine, or NDTMA for short, is an important organic compound used in the synthesis of various pharmaceuticals. It is a highly reactive, aromatic amine that can be used in a variety of ways, including in the synthesis of drugs, as a catalyst in organic reactions, and as a reagent in chemical analysis. NDTMA has been extensively studied in recent years due to its unique properties and potential applications in the pharmaceutical industry.
Scientific Research Applications
NDTMA has a variety of applications in scientific research, including as a catalyst in organic reactions, as a reagent in chemical analysis, and as a starting material for the synthesis of pharmaceuticals. It has been used in the synthesis of drugs such as anticonvulsants, antipsychotics, and antibiotics. It has also been used in the synthesis of organic compounds such as cyclic peptides, polymers, and dyes. Additionally, NDTMA has been used in the synthesis of complex molecules such as terpenes and steroids.
Mechanism of Action
NDTMA is an aromatic amine, meaning that it is capable of forming hydrogen bonds with other molecules. This allows it to interact with other molecules in solution and can lead to the formation of complexes. The formation of these complexes can influence the rate of reaction and the products formed. Additionally, NDTMA can act as a nucleophile, meaning that it can donate electrons to other molecules, leading to the formation of new bonds.
Biochemical and Physiological Effects
NDTMA has been found to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This can lead to increased levels of acetylcholine, which can have a variety of effects, including increased alertness, improved memory, and improved cognitive function. Additionally, NDTMA has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
NDTMA has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, meaning that it can be produced in large quantities without too much difficulty. Additionally, it is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. However, it is also highly volatile, meaning that it must be stored carefully and handled with caution. Additionally, it is toxic, meaning that it must be handled with appropriate safety measures.
Future Directions
There are a number of potential future directions for the use of NDTMA. One potential area of research is the development of new pharmaceuticals based on NDTMA. Additionally, further research into the biochemical and physiological effects of NDTMA could lead to the development of new treatments for a variety of diseases. Additionally, further research into the synthesis of NDTMA could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the use of NDTMA as a catalyst in organic reactions could lead to the development of more efficient and cost-effective synthetic methods.
Synthesis Methods
NDTMA can be synthesized using a variety of methods, including the direct reaction of thiophene with ethylenediamine, the reaction of thiophene and ethylenediamine with hydrochloric acid, and the reaction of thiophene and ethylenediamine with sodium hydroxide. The most commonly used method is the direct reaction of thiophene with ethylenediamine, which produces NDTMA in high yields. The reaction is typically carried out in an inert atmosphere at temperatures of up to 200°C.
properties
IUPAC Name |
1,1-dioxo-N-(thiophen-2-ylmethyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h1-2,4,8,10H,3,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKKLLKNACPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
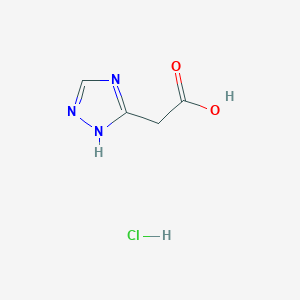

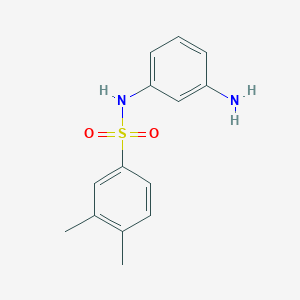
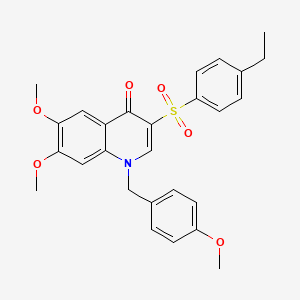
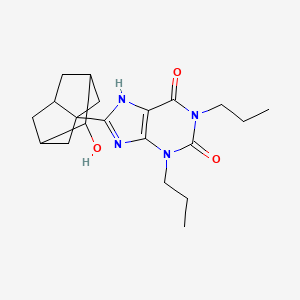
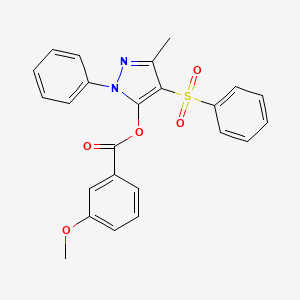
![(2E)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2959551.png)
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
